molecular formula C15H20N4O2 B1519159 Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate CAS No. 1015856-29-7

Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate

Cat. No. B1519159
M. Wt: 288.34 g/mol
InChI Key: IRSWVGFBTFBKQD-UHFFFAOYSA-N
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Description

Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is a chemical compound with the molecular formula C15H20N4O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 42 bonds: 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Triazole .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . Its InChI code is 1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 .

Scientific Research Applications

Carbamate Derivatives in Crystallography and Hydrogen Bonding Studies

Carbamate derivatives, including tert-butyl carbamate compounds, have been synthesized and structurally characterized to understand the interplay of strong and weak hydrogen bonds in crystal packing. These studies reveal how hydrogen bonds assemble molecules into three-dimensional architectures, highlighting the role of carbamate derivatives in the study of molecular interactions and crystal engineering (Das et al., 2016).

Catalysis and Selective Oxidation

Tert-butyl carbamate derivatives have been utilized in catalytic processes, such as the selective aerobic oxidation of allylic and benzylic alcohols. These processes demonstrate the efficiency of carbamate compounds in facilitating the oxidation of specific alcohol groups to their corresponding carbonyl compounds, showcasing their utility in organic synthesis (Shen et al., 2012).

Synthesis of Polyamides and Deprotection Techniques

The synthesis of polyamides using tert-butyl carbamate derivatives illustrates the versatility of these compounds in creating polymers with specific functionalities. Additionally, methods for the regioselective deprotection and acylation of these compounds have been developed, further underlining their applicability in complex organic synthesis and polymer science (Pak & Hesse, 1998).

Material Science and Sensory Materials

Carbamate derivatives have been explored for their potential in material science, such as the development of strong blue emissive nanofibers for the detection of volatile acid vapors. This research demonstrates the applicability of tert-butyl carbamate compounds in creating sensory materials for analytical applications (Sun et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSWVGFBTFBKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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